

mechanism of action chlorphenesin carbamate spinal neurons

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Chlorphenesin Carbamate

CAS No.: 886-74-8

Cat. No.: S523545

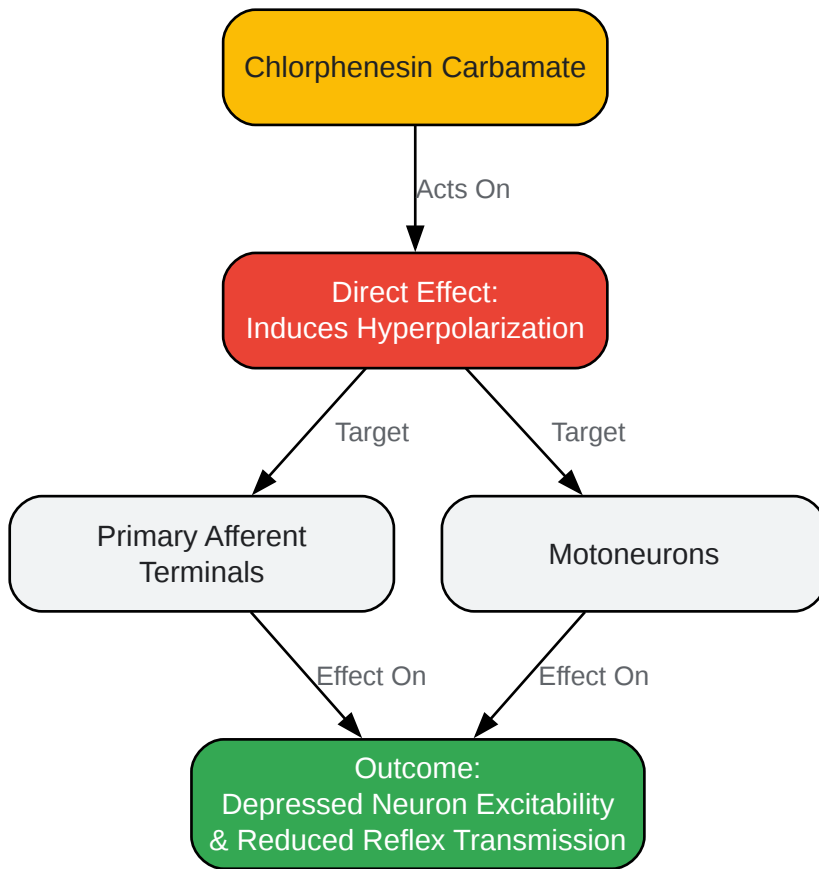
[Get Quote](#)

Mechanism of Action on Spinal Neurons

Chlorphenesin carbamate exerts its muscle relaxant effects primarily through action on the central nervous system, with a key site of action being the spinal cord.

- **Central Site of Action:** It acts as a selective blocker of polysynaptic reflexes within the spinal cord and at supra-spinal levels [1]. Studies indicate its effects are more pronounced on polysynaptic reflex pathways compared to monosynaptic ones [1].
- **Direct Neuronal Effects:** Research on isolated frog spinal cord tissue demonstrates that **chlorphenesin carbamate** induces **marked hyperpolarization** (an increase in the membrane potential, making the neuron less likely to fire) in both **primary afferent terminals** (sensory nerve endings) and **motoneurons** [2]. These hyperpolarizing effects persisted even in a solution containing high magnesium and no calcium, which blocks synaptic transmission between neurons. This confirms that **chlorphenesin carbamate** has a **direct postsynaptic action** on the neurons themselves, rather than working solely by inhibiting neurotransmitter release [2].
- **Interaction with Excitatory Signaling:** The drug does not significantly reduce the depolarization of motoneurons caused by excitatory amino acids like L-glutamic acid and L-aspartic acid. However, it does **abolish the increased firing rate** of motoneurons induced by these substances. This suggests its muscle relaxant property may stem from a combination of slight hyperpolarization and a prolongation of the neuronal refractory period [2].

The following diagram summarizes this mechanism based on animal studies:



Click to download full resolution via product page

Chlorphenesin carbamate directly hyperpolarizes spinal neurons, reducing excitability [2] [1].

Key Experimental Data and Protocols

The understanding of its mechanism is largely derived from specific animal and tissue-based experiments. The table below summarizes quantitative findings from these studies:

Study Model	Dose / Concentration	Key Quantitative Findings	Citation
Isolated Bullfrog Spinal Cord (Sucrose-gap method)	Not specified in abstract	Hyperpolarized PAT & MN; depressed reflex potentials; blocked amino acid-induced MN firing.	[2]

Study Model	Dose / Concentration	Key Quantitative Findings	Citation
In Vivo (Rat)	50 mg/kg (intravenous)	Maximal inhibition of polysynaptic reflex (PSR) at 40 min post-administration.	[1]
In Vivo (Rat - Adjuvant Arthritic)	100-400 mg/kg (oral)	Dose-dependent antinociceptive effect in behavioral study.	[1]
In Vivo (Rat - Electrophysiology)	25-50 mg/kg (intravenous)	Depressed evoked neuronal responses of VB thalamic nociceptive neurons.	[1]

Detailed Experimental Protocol (Isolated Frog Spinal Cord) The foundational study on the isolated frog spinal cord provides a clear methodology [2]:

- **1. Tissue Preparation:** The spinal cord was isolated from bullfrogs, with the vertebral canal opened and the dura mater removed. The cord was then transected at the level of the third or fourth spinal nerve.
- **2. Recording Technique:** The **sucrose-gap method** was used to record bioelectric potentials from the ventral and dorsal roots simultaneously. This technique allows for the measurement of electrical changes across the neuronal membranes.
- **3. Drug Application:** **Chlorphenesin carbamate** was directly applied to the bathing solution (Ringer's solution) that surrounded the isolated spinal cord.
- **4. Synaptic Blockade Control:** To confirm a direct postsynaptic action, experiments were repeated in a **Ca²⁺-free Ringer's solution containing high Mg²⁺**, which blocks synaptic transmission by preventing neurotransmitter release.
- **5. Evoked Potential Testing:** Reflex potentials were evoked by electrically stimulating the dorsal or ventral roots, and their amplitudes were measured before and after drug application.
- **6. Amino Acid Challenge:** The effects of excitatory amino acids (L-aspartate, L-glutamate) on motoneuron depolarization and firing rate were tested in the presence and absence of **chlorphenesin carbamate**.

Additional Pharmacological Context

- **Therapeutic Use:** **Chlorphenesin carbamate** is clinically used as a skeletal muscle relaxant for treating pain and discomfort associated with muscle trauma and inflammation [3] [4].

- **Pharmacokinetics:** The drug is rapidly and completely absorbed after oral administration. It is metabolized in the liver, with a majority (85%) of a dose excreted in urine within 24 hours as a glucuronide metabolite. Its elimination half-life is reported to be between **2.3 and 5 hours** [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | CAS#:886-74-8 | Chemsrsc Chlorphenesin carbamate [chemsrc.com]
2. The action of chlorphenesin on the frog carbamate cord spinal [pubmed.ncbi.nlm.nih.gov]
3. Chlorphenesin carbamate | Mechanism | Concentration [selleckchem.com]
4. - Wikipedia Chlorphenesin carbamate [en.wikipedia.org]
5. Chlorphenesin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [mechanism of action chlorphenesin carbamate spinal neurons].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523545#mechanism-of-action-chlorphenesin-carbamate-spinal-neurons>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com